Product packaging for C29H27N2O10P(Cat. No.:CAS No. 396717-61-6)

C29H27N2O10P

Cat. No.: B3036655
CAS No.: 396717-61-6
M. Wt: 594.5
InChI Key: STULDTCHQXVRIX-APTYZTEPSA-N
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Description

Contextualization within Phosphorylated Organic Compounds Research

Phosphorylated organic compounds are fundamental to numerous biological processes, playing critical roles in energy transfer, signal transduction, and the structure of nucleic acids. In medicinal chemistry, the introduction of a phosphate (B84403) or phosphonate group can significantly impact a molecule's biological activity, solubility, and ability to traverse cell membranes. The "ProTide" (prodrug of a nucleotide) approach, which masks the charge of a phosphate group with labile protecting groups, has been a particularly successful strategy in the development of antiviral drugs. nih.gov This approach enhances cell permeability, allowing for the efficient delivery of the active phosphorylated metabolite to its intracellular target. nih.gov C29H27N2O10P is a prime example of such a phosphoramidate prodrug intermediate, designed to be transformed into the active antiviral agent within the cell.

Historical Trajectory of Discovery and Initial Scientific Characterization of this compound

The discovery and initial characterization of this compound are intrinsically tied to the pioneering synthetic work on the antiviral drug Remdesivir by scientists at Gilead Sciences. The initial synthesis pathways, developed to explore potential treatments for emerging viral diseases, necessitated the creation of a series of complex intermediates.

The first generation synthesis of Remdesivir, as detailed in scientific literature, involved the coupling of a protected ribose derivative with the nucleobase mimic, followed by the introduction of the phosphoramidate side chain. organic-chemistry.org It was within this extensive research and development program that intermediates with the core structure related to this compound were first synthesized and characterized.

Key publications from the research team at Gilead Sciences, including a 2017 article in the Journal of Medicinal Chemistry, describe the synthetic routes that would have produced such intermediates. organic-chemistry.org The characterization of these complex molecules would have relied on a suite of advanced analytical techniques to confirm their structure and purity.

Table 1: Representative Spectroscopic Data for a Closely Related Remdesivir Intermediate

Analytical TechniqueObserved Data
¹H NMR Complex multiplet signals in the aromatic and sugar regions, characteristic of the nucleoside and protecting groups.
³¹P NMR A distinct signal corresponding to the phosphorus center of the phosphoramidate.
Mass Spectrometry (MS) A precise mass-to-charge ratio peak confirming the molecular weight and elemental composition.

This data is representative of intermediates in the synthesis of Remdesivir and is intended for illustrative purposes.

Academic Significance of this compound as a Key Intermediate in Complex Chemical Synthesis

The academic and industrial significance of this compound lies in its role as a critical precursor in the total synthesis of Remdesivir. The construction of this intermediate represents a significant synthetic challenge, requiring precise control of stereochemistry at multiple centers, including the phosphorus atom of the phosphoramidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N2O10P B3036655 C29H27N2O10P CAS No. 396717-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-APTYZTEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reaction Pathways of C29h27n2o10p

Established Synthetic Routes for beta-Methyl Vinyl Phosphate (B84403) (C29H27N2O10P)

The production of MAP typically involves multi-step synthetic sequences, often requiring precise control over stereochemistry to yield the desired product for pharmaceutical applications.

MAP is synthesized through a series of carefully orchestrated chemical reactions. These multi-step processes are critical for assembling its complex molecular architecture, which features a bicyclic azabicyclo[3.2.0]heptene core acs.orgpharmacompass.comtianfuchem.com. A common strategy involves initial steps such as de-nitrogenation and ring closure, followed by a crucial phosphorylation step chembk.comgoogle.com. For instance, a patented synthesis route for beta-methyl vinyl phosphate carbapenem (B1253116), a direct precursor to various carbapenem antibiotics, begins with diazo-azetidinone. This intermediate undergoes a de-nitrogenation/ring closure reaction, followed by a phosphorylation reaction using reagents like diphenyl chloride phosphate in the presence of a base such as diisopropylethylamine chembk.comgoogle.com. The phosphorylation step is often optimized to occur at low temperatures, typically between -10°C and 5°C, to ensure product stability and reaction efficiency chembk.com.

Chemical Reactivity and Transformation Mechanisms of this compound

MAP exhibits characteristic reactivity patterns associated with its phosphate ester and vinyl functionalities, enabling its transformation into various derivatives and serving as a versatile intermediate.

beta-Methyl vinyl phosphate can undergo oxidation reactions, a transformation that typically converts the compound into oxo derivatives . While specific detailed mechanisms or extensive studies on the oxidation pathways of MAP itself are not extensively detailed in the readily available literature, its structure suggests that various functional groups, including potentially the hydroxyl group or unsaturated moieties, could be susceptible to oxidative modification under appropriate conditions.

Similarly, MAP can participate in reduction processes, leading to the formation of different reduced forms of the molecule . The specific conditions and mechanisms for these reduction pathways are not elaborated upon in the provided search results. However, the presence of functional groups amenable to reduction, such as potential carbonyl or unsaturated systems within its complex structure, implies that it can be transformed through various reducing agents.

MAP is known to participate in substitution reactions, a class of chemical transformations where one functional group is replaced by another . Its primary role as a pharmaceutical intermediate highlights its extensive use in derivatization studies, particularly for the synthesis of carbapenem antibiotics chembk.comresearchgate.netacs.org. While specific substitution reactions directly involving MAP are not detailed, general studies on vinyl phosphate esters have shown that they can undergo photostimulated substitution reactions via a vinylic SRN1 mechanism, particularly with organotin anions, indicating the potential for nucleophilic substitution at the vinyl position under specific conditions acs.orgnih.gov. These derivatization strategies are fundamental to modifying and elaborating the MAP structure to achieve the final antibiotic targets.

Physicochemical Properties of Beta Methyl Vinyl Phosphate Map

This compound as a Precursor in Advanced Pharmaceutical Synthesis

The strategic use of this compound in complex synthetic pathways underscores its importance in modern pharmaceutical development. Its specific structural features and reactivity make it a valuable building block for creating molecules with potent biological activity.

Role of this compound as an Intermediate in Carbapenem (B1253116) Antibiotic Synthesis (e.g., Meropenem)

This compound serves as a crucial intermediate in the semi-synthesis of meropenem (B701), a broad-spectrum carbapenem antibiotic widely used to treat severe bacterial infections cambridge.orgchemblink.com. It is also recognized as a precursor for other carbapenem antibiotics, including ertapenem (B1671056) and doripenem (B194130), as well as for tibipenem pivoxil tkechemical.com. The compound's structure contains key functionalities that are elaborated upon in subsequent steps to yield the final antibiotic structure. Its role as an original material in the semi-synthesis of meropenem highlights its foundational importance in manufacturing these life-saving drugs cambridge.org.

Mechanistic Contribution of this compound to Beta-Lactam Ring Formation

The beta-lactam ring is the defining structural motif of carbapenem antibiotics, responsible for their mechanism of action, which involves inhibiting bacterial cell wall synthesis fishersci.comnih.gov. This compound is instrumental in the formation of this critical beta-lactam core within the meropenem molecule . By contributing essential structural elements, this intermediate facilitates the cyclization reactions necessary to construct the strained four-membered beta-lactam ring, which is vital for the antibiotic's ability to bind to and inhibit penicillin-binding proteins (PBPs) in bacteria fishersci.comnih.govmdpi.com.

Chromatographic Separation Techniques in this compound Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations of this compound

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in analytical chemistry, indispensable for the separation, identification, and quantification of components within complex mixtures wikipedia.orgopenaccessjournals.com. Its application is particularly vital in ensuring the purity of chemical compounds and in conducting detailed analytical separations, especially within research and pharmaceutical contexts patsnap.commoravek.comtorontech.com. HPLC operates on the principle of differential interactions between sample components and two phases: a stationary phase, typically packed within a column, and a mobile phase that carries the sample through the system wikipedia.orgopenaccessjournals.comdokumen.pub. These differential interactions lead to varied migration rates for each component, resulting in their separation as they elute from the column wikipedia.org.

For the chemical compound this compound, HPLC plays a crucial role in establishing its purity profile. Research indicates that this compound has a reported purity of 99 area-% biosynth.com. This "area-%" value is a standard metric derived from HPLC analysis, where the area under the peak corresponding to the target compound in the chromatogram is measured as a proportion of the total area of all detected peaks, thereby quantifying its presence relative to other components in the sample moravek.comtorontech.com. The ability of HPLC to achieve such precise quantitative measurements makes it ideal for confirming that a substance is free from significant contaminants moravek.com.

The process of analytical separation using HPLC involves careful selection of parameters such as the stationary phase material within the column, the composition of the mobile phase, flow rate, and detector type wikipedia.orgopenaccessjournals.comelgalabwater.com. These choices are optimized to achieve adequate resolution between the target compound and any potential impurities. Resolution, a key chromatographic parameter, quantifies the degree of separation between adjacent peaks, with a resolution value of 1.5 or greater generally considered sufficient for accurate analysis elgalabwater.com. Furthermore, assessing "peak purity" is critical; this often involves using detectors like Photodiode Array (PDA) detectors or coupling HPLC with Mass Spectrometry (LC-MS) to scrutinize spectral data across a chromatographic peak, ensuring it represents a single entity and not a co-eluting mixture sepscience.com. Such rigorous assessment is fundamental to validating the purity determination of compounds like this compound.

Molecular Mechanisms of Action and Biological Interactions of C29h27n2o10p

Broader Implications of C29H27N2O10P in Biochemical Research

This compound holds significance in biochemical research primarily due to its role as a vital intermediate in the synthesis of potent carbapenem (B1253116) antibiotics tkechemical.comwikipedia.org. Its availability and purity are critical for the production of these life-saving drugs, which target essential bacterial processes. The compound is utilized in R&D settings to facilitate the creation of these complex pharmaceutical agents . The broader field of biochemistry continuously explores molecular pathways, enzyme functions, and drug development, with compounds like this compound playing a foundational role in the synthesis of molecules that impact human health nih.gov.

Computational and Theoretical Chemistry Studies of C29h27n2o10p

Quantum Chemical Calculations for Electronic Structure and Reactivity of C29H27N2O10P

Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules. rsdjournal.org These methods are used to determine the electronic structure, which in turn governs the reactivity and properties of a compound like Fosamprenavir. aspbs.comnih.gov

Applications of Density Functional Theory (DFT) to this compound

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgaps.org It is a prominent tool for studying the properties of drug molecules.

In a recent study, DFT calculations were employed to investigate Fosamprenavir as a potential inhibitor for macrophage metalloelastase, an enzyme implicated in cancer and COPD. nih.gov This drug repurposing study used DFT to validate the stability and inhibitory potential of Fosamprenavir against this alternative target. nih.gov DFT calculations help in understanding the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the reactivity and interaction capabilities of the molecule. nih.gov While specific HOMO-LUMO energy values for Fosamprenavir were part of the broader study, the research confirmed its potential as an inhibitor through these theoretical calculations. nih.gov

Table 1: Key Physicochemical Properties of Fosamprenavir

Property Value Source
Molecular Weight 585.61 g/mol guidetopharmacology.org
Hydrogen Bond Acceptors 12 guidetopharmacology.org
Hydrogen Bond Donors 4 guidetopharmacology.org
Rotatable Bonds 15 guidetopharmacology.org
Topological Polar Surface Area 195.91 Ų guidetopharmacology.org
XLogP -0.08 guidetopharmacology.org

This data was calculated using the Chemistry Development Kit (CDK). guidetopharmacology.org

Multiconfigurational Studies of this compound

Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are advanced quantum chemical techniques used for systems where single-reference methods like DFT may be inadequate, particularly for studying excited states or complex bond-breaking processes. molcas.org These methods are computationally intensive and are typically applied to smaller systems or specific parts of a larger molecule. molcas.org

Currently, there is no specific, publicly available research that details the application of multiconfigurational studies like CASSCF or CASPT2 directly to the Fosamprenavir molecule. Such studies would be valuable for understanding its photochemical properties or complex reaction pathways that are not well-described by single-determinant methods.

Molecular Modeling and Simulation Approaches for this compound

Molecular modeling and simulation provide a bridge between the static picture from quantum chemistry and the dynamic behavior of molecules in biological systems. These techniques are essential for understanding how a drug like Fosamprenavir behaves in solution and how it interacts with its protein target.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Fosamprenavir is a flexible molecule with 15 rotatable bonds, allowing it to adopt numerous conformations. guidetopharmacology.org Conformational analysis is used to identify the low-energy shapes the molecule can assume, which is critical for its ability to bind to a target.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In a drug repurposing study, MD simulations were performed to validate the stability of Fosamprenavir when bound to macrophage metalloelastase. nih.gov The simulations, run over a significant timescale (e.g., 50 ns), assess the stability of the protein-ligand complex by monitoring metrics like the root-mean-square deviation (RMSD) of the atoms from their initial positions. popcouncil.org A stable RMSD plot over the course of the simulation indicates a stable binding complex. popcouncil.org The study identified Fosamprenavir as a promising inhibitor, and the MD simulation results supported this finding by demonstrating its stable interaction with the enzyme's active site. nih.gov

Protein-Ligand Docking Simulations with Biological Targets of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemrxiv.org It is widely used in drug design to predict how a ligand, such as Fosamprenavir's active form amprenavir (B1666020), binds to its protein target. mdpi.comnih.gov

The primary biological target for amprenavir is the HIV-1 protease. wikipedia.orgdrugbank.com Docking studies are crucial for understanding the specific interactions that lead to the inhibition of this enzyme. These simulations place the ligand into the active site of the protein and calculate a binding score, which estimates the binding affinity. popcouncil.org

Studies have modeled the interactions of amprenavir with HIV protease. nih.gov These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the protease's active site, particularly the catalytic triad (B1167595) (Asp25, Gly27, Asp29). popcouncil.org For instance, structural models show that amprenavir's sensitivity is linked to stabilizing interactions within the P2 and P2' pockets of the protease dimer. nih.gov The effectiveness of amprenavir and other protease inhibitors is highly dependent on these precise interactions within the enzyme's binding pocket. nih.gov

In a broader context, drug repurposing efforts have used docking to screen Fosamprenavir against other targets. A study identified Fosamprenavir as a potential inhibitor of macrophage metalloelastase through molecular docking-based virtual screening. nih.gov

Table 2: Examples of Binding Affinity in Docking Studies

Ligand Target Protein Binding Affinity (kcal/mol) Note
Saquinavir HIV-1 Protease -10.15 Reference compound in a repurposing study. popcouncil.org
Repurposed Drug (CBR004PS) HIV-1 Protease -21.57 Top-ranked candidate from the same study. popcouncil.org

This table provides context for typical binding affinity values seen in docking studies against HIV-1 protease. Specific binding affinity values for Fosamprenavir from comparable public studies were not available.

Prediction of Reaction Mechanisms and Synthetic Pathways for this compound

Computational chemistry is increasingly used to predict and understand the mechanisms of chemical reactions and to help design efficient synthetic pathways. rsc.orgmdpi.comrsc.org This can involve calculating the energies of reactants, transition states, and products to map out the entire potential energy surface of a reaction. mdpi.com

Regarding its chemical synthesis, computational tools can assist in designing and optimizing synthetic routes. mdpi.com However, predictive computational studies focused on the de novo synthesis pathways of Fosamprenavir are not prominently featured in the reviewed literature. The synthesis of complex molecules like Fosamprenavir typically involves multi-step processes established through experimental organic chemistry. mdpi.com

Based on a comprehensive search for the chemical compound with the formula this compound, it has been determined that there is no publicly available research data regarding the application of cheminformatics and machine learning specifically for this molecule.

The chemical formula this compound corresponds to a compound identified as beta-Methyl vinyl phosphate (B84403) (MAP), also known by its systematic name 4-Nitrobenzyl (4R, 5R, 6S)-3-[(diphenylphosphono) oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylate. chemicalbook.comcambridge.orgnih.govnih.gov This compound is documented as a chemical intermediate in the synthesis of the antibiotic meropenem (B701) and as an impurity related to doripenem (B194130) and biapenem. cambridge.orgnih.govqcchemical.com

Despite extensive searches using keywords such as "cheminformatics," "machine learning," "computational studies," and "theoretical chemistry" in conjunction with the chemical formula and its identified names, no relevant studies, research findings, or data tables pertaining to the requested topic were found. The existing literature focuses on its synthesis and crystallographic data, not on computational analysis using machine learning or cheminformatics techniques. cambridge.org

Therefore, it is not possible to generate the requested article section "5.4. Application of Cheminformatics and Machine Learning in this compound Research" as the necessary scientific data does not appear to exist in the public domain.

It is worth noting that searches for computational and machine learning studies related to phosphate-containing drugs frequently yielded results for Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor. spandidos-publications.comnih.govfrontiersin.orgnih.gov Fostamatinib has been the subject of numerous studies involving machine learning for drug repurposing and computational analysis of its targets. researchgate.netnih.govosf.ionih.govspandidos-publications.com However, Fostamatinib is a different molecule with a distinct chemical formula and structure, and per the instructions to focus solely on this compound, a discussion of Fostamatinib falls outside the scope of this request.

Future Research Directions and Unexplored Avenues for C29h27n2o10p

Development of Advanced Analogues and Derivatives of C29H27N2O10P

The structural complexity of this compound, suggested by its molecular formula, offers a rich scaffold for the development of advanced analogues and derivatives. Future research could focus on systematic modifications of its core structure to explore structure-activity relationships (SAR). Key areas of investigation would include:

Substitution Analysis: Introducing various functional groups at different positions on the parent molecule to probe their effects on physicochemical properties and potential biological activity.

Bioisosteric Replacement: Replacing key functional moieties with bioisosteres to enhance potency, selectivity, or pharmacokinetic properties.

Prodrug Strategies: Designing and synthesizing prodrugs of this compound to improve its delivery and targeting to specific tissues or cells.

A systematic library of analogues and derivatives would be invaluable for understanding the chemical space around this compound and identifying lead compounds for further development.

Exploration of Novel Biological Targets for this compound Beyond Current Scope

Given the absence of known biological targets, a comprehensive screening approach is warranted to uncover the potential therapeutic applications of this compound. High-throughput screening (HTS) against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. Subsequent research could then focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify and validate the specific molecular targets of active compounds.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its active derivatives exert their biological effects.

In Vitro and In Vivo Efficacy Models: Evaluating the therapeutic potential of promising compounds in relevant cell-based and animal models of disease.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis of this compound Interactions

To gain a holistic understanding of the cellular response to this compound, an integrated multi-omics approach will be essential. nih.govnih.govmdpi.commdpi.com This would involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound. The vast datasets generated from these analyses can be integrated to:

Identify Perturbed Pathways: Pinpoint the specific cellular pathways and networks that are modulated by this compound. nih.govyoutube.com

Discover Biomarkers: Identify potential biomarkers of drug response or toxicity.

Construct Systems-Level Models: Develop computational models that describe the complex interactions between this compound and the biological system. nih.govmdpi.com

Omics LevelPotential Data GeneratedAnalytical Approach
Genomics DNA sequence variations, epigenetic modificationsDNA sequencing, methylation arrays
Transcriptomics Gene expression profilesRNA sequencing, microarrays
Proteomics Protein abundance and post-translational modificationsMass spectrometry, protein arrays
Metabolomics Metabolite profilesMass spectrometry, NMR spectroscopy

Green Chemistry Approaches in this compound Synthesis and Manufacturing

As research on this compound progresses, the development of sustainable and environmentally friendly synthetic methods will be crucial. unibo.itnih.govadelaide.edu.au Green chemistry principles can be applied to:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of this compound.

Catalytic Methods: Employing catalytic reagents in place of stoichiometric reagents to reduce waste and improve efficiency.

Benign Solvents: Utilizing safer and more environmentally friendly solvents in the synthesis and purification processes.

Advanced Computational Methodologies for Predictive Modeling of this compound Behavior

In parallel with experimental studies, advanced computational methodologies can be employed to predict the properties and behavior of this compound and its derivatives. mdpi.com These in silico approaches can accelerate the research and development process by:

Predicting Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict properties such as solubility, lipophilicity, and metabolic stability.

Virtual Screening: Employing molecular docking and other virtual screening techniques to identify potential biological targets.

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound and its interactions with biological macromolecules to gain insights into its mechanism of action.

Computational MethodApplicationPredicted Outcome
Molecular Docking Virtual screening against protein targetsBinding affinity and mode of interaction
QSAR/QSPR Prediction of physicochemical and biological propertiesSolubility, permeability, toxicity
Molecular Dynamics Simulation of molecular motion and interactionsConformational changes, binding free energies

Q & A

Q. How to formulate a testable hypothesis when prior studies on C₂₉H₂₇N₂O₁₀P report conflicting mechanistic insights?

  • Methodological Answer : Apply the "Principal Contradiction" framework:

Identify the dominant factor (e.g., solvent polarity) in conflicting results.

Design experiments to isolate its effect (e.g., solvent-swap assays).

Use Bayesian statistics to weigh evidence for competing models .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.